1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine
Description
1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine (CAS: 1890434-08-8) is a piperidine derivative featuring a pyridazine ring substituted with a tert-butyl group at the 6-position and a piperidin-4-amine moiety at the 3-position. Its molecular formula is C13H22N4, with a molecular weight of 234.34 g/mol and a purity of ≥95% .
Properties
IUPAC Name |
1-(6-tert-butylpyridazin-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-13(2,3)11-4-5-12(16-15-11)17-8-6-10(14)7-9-17/h4-5,10H,6-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHARTNZIFGHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell. Additionally, this compound may interact with receptors on the cell surface, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to inhibit cell proliferation and induce apoptosis, a process of programmed cell death. This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. Additionally, this compound can influence gene expression and cellular metabolism, further affecting cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target proteins, leading to the inhibition or activation of these proteins. For example, by binding to the active site of a kinase, it can prevent the kinase from phosphorylating its substrates, thereby blocking the downstream signaling cascade. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target pathways, but may also lead to compensatory mechanisms within the cell that counteract its effects. Additionally, the degradation products of this compound may have their own biological activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, toxic effects can be observed, including damage to normal tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have also identified threshold effects, where a certain minimum dose is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which modify the compound to facilitate its excretion from the body. The metabolites of this compound can also interact with other metabolic pathways, potentially affecting the levels of various metabolites within the cell. Understanding these metabolic interactions is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects.
Biological Activity
1-(6-(Tert-butyl)pyridazin-3-yl)piperidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyridazine moiety, which is known for its diverse biological activities. The tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
This compound has shown promise in several areas of biological activity:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast and liver cancers. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms .
- Microtubule Destabilization : Analogous compounds have been noted for their ability to disrupt microtubule assembly, which is crucial for cancer cell proliferation. For instance, certain derivatives demonstrated effective inhibition of microtubule assembly at concentrations around 20 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds similar to this compound have been reported to inhibit enzymes such as topoisomerase II and EGFR, both of which are pivotal in cancer cell proliferation .
- Induction of Apoptosis : Research has indicated that certain derivatives enhance caspase-3 activity, leading to increased apoptosis in cancer cells. For example, apoptosis studies on MDA-MB-231 cells revealed significant morphological changes and enhanced caspase activity at concentrations as low as 1 µM .
Case Studies
Several studies have explored the biological activity of related compounds:
- Breast Cancer Studies : A study involving 1H-pyrazole derivatives demonstrated that specific analogs could inhibit the growth of MDA-MB-231 cells effectively. The compounds induced significant apoptosis and altered cell cycle dynamics at micromolar concentrations .
- Liver Cancer Evaluation : Another investigation focused on the antiproliferative effects of pyridazine-based compounds against HepG2 liver cancer cells. Results indicated notable inhibition of cell viability and induction of apoptosis through mitochondrial pathways .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 (breast) | 10 | Apoptosis induction |
| Analog A | HepG2 (liver) | 5 | Topoisomerase II inhibition |
| Analog B | A549 (lung) | 15 | Microtubule destabilization |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between 1-(6-(tert-butyl)pyridazin-3-yl)piperidin-4-amine and related compounds:
Key Observations:
- Core Heterocycles: Pyridazine (target compound) vs. naphthyridine, quinoline, or pyrimidine in analogs.
- Substituent Effects: The tert-butyl group in the target compound increases steric bulk and lipophilicity (clogP ~2.5 estimated), which may enhance blood-brain barrier penetration compared to analogs with methoxyphenyl or trifluoromethyl groups . Halogenated or fluorinated substituents (e.g., chloro, difluorophenyl in ) are common in antiviral and antimicrobial agents due to their metabolic stability and van der Waals interactions .
SAR Trends:
Physicochemical and Pharmacokinetic Properties
The target compound’s lower molecular weight and moderate lipophilicity suggest favorable oral bioavailability compared to heavier analogs like the pyrimidine derivative (328.36 g/mol) .
Preparation Methods
Starting Materials and Key Intermediates
- N-(5-Bromo-2-pyridyl)-2,2-dimethylpropionamide derivatives serve as precursors for the pyridazine core with tert-butyl substitution.
- Piperidin-4-one or its derivatives protected as N-tert-butoxycarbonyl (Boc) piperidinones are commonly used as piperidine sources.
- Organometallic reagents such as n-butyllithium (n-BuLi) are employed for lithiation and subsequent addition reactions.
Stepwise Synthetic Route
A representative synthetic route involves three main steps:
| Step | Reaction Type | Description | Conditions |
|---|---|---|---|
| 1 | Addition Reaction | Lithiation of N-(5-bromo-2-pyridyl)-2,2-dimethylpropionamide with n-BuLi at ultralow temperature, followed by addition of N-Boc-piperidinone to form 4-(6-(tert-butyl)-3-pyridazinyl)-4-hydroxypiperidine intermediate. | n-BuLi added at -78 °C in THF or suitable solvent; reaction stirred under inert atmosphere. |
| 2 | Reduction Reaction | Reduction of hydroxyl intermediate to yield 4-(6-(tert-butyl)pyridazin-3-yl)piperidin-4-amine derivative. | Commonly performed using hydride reagents such as NaBH4 or catalytic hydrogenation. |
| 3 | Deprotection Reaction | Removal of Boc protecting group from piperidine nitrogen to yield the free amine. | Acidic conditions, e.g., trifluoroacetic acid (TFA) in dichloromethane at room temperature. |
This sequence is supported by patent CN107827869A which details the synthesis of 4-(6-aminopyridin-3-yl) piperidine-1-tert-butyl formates via addition, reduction, and deprotection steps starting from bromo-substituted pyridine derivatives.
Alternative Coupling Strategies
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are frequently used for C-N bond formation between pyridazine and piperidine fragments.
- Microwave-assisted reactions at elevated temperatures (e.g., 90–180 °C) can accelerate coupling steps, as demonstrated in related pyridazinyl amine syntheses.
- Use of ligands such as Pd(PPh3)4 or Pd(dppf)Cl2 with bases like K2CO3 or Cs2CO3 in solvents such as dioxane/water mixtures is common.
Photocatalytic One-Step Synthesis
An innovative method involves visible-light photocatalysis to couple 2-aminopyridine derivatives with piperidine tert-butyl esters in the presence of acridine salt photocatalysts and oxidants, achieving the target compound in a single step with high yield (up to 95%). This method avoids heavy metals and harsh conditions, offering a greener alternative.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Insights
- Temperature Control: Low temperatures during lithiation prevent side reactions and improve regioselectivity.
- Microwave Irradiation: Shortens reaction times and enhances yields in Pd-catalyzed couplings.
- Photocatalysis: Reduces byproducts and eliminates the need for heavy metals or hydrogen gas, improving safety and sustainability.
- Protecting Group Strategy: Use of Boc protection on piperidine nitrogen is crucial for selective functionalization and ease of deprotection.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
